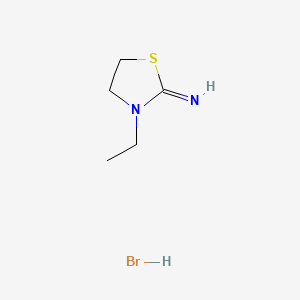![molecular formula C10H18N2O2 B13952635 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)-6-azaspiro[34]octane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with ethyl chloroformate to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diazaspiro[3.4]octane: Shares the spirocyclic core but lacks the aminoethyl and carboxylic acid groups.
6-Azaspiro[3.4]octane-2-carboxylic acid: Similar structure but without the aminoethyl group.
Uniqueness
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-(2-aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c11-2-4-12-3-1-10(7-12)5-8(6-10)9(13)14/h8H,1-7,11H2,(H,13,14) |
InChI-Schlüssel |
LNIIZFBKFIANDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)C(=O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



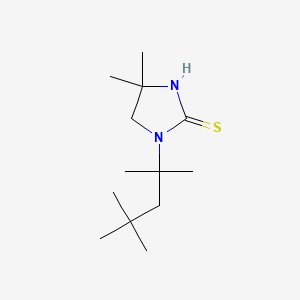

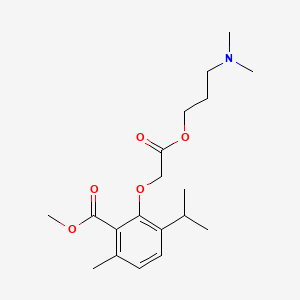
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)

![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)
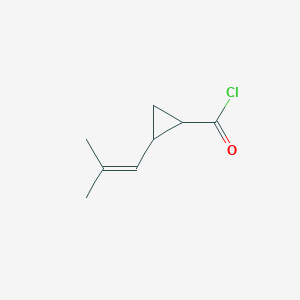



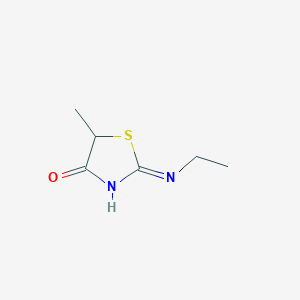
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
